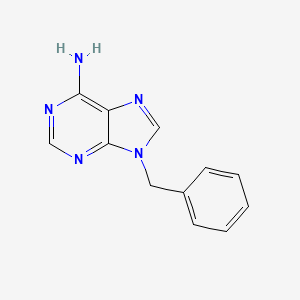
9-Benzyladenine
Descripción general
Descripción
9-Benzyladenine is a compound identified for R&D use . It is not advised for medicinal, household, or other uses .
Synthesis Analysis
An improved synthesis of 9-Benzyladenine has been reported . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .Molecular Structure Analysis
The molecular formula of 9-Benzyladenine is C12H11N5 . Its molecular weight is 225.25 g/mol . The InChI is InChI=1S/C12H11N5/c13-11-10-12 (15-7-14-11)17 (8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2, (H2,13,14,15) .Chemical Reactions Analysis
The synthesis of 9-Benzyladenine involves a variety of reactions . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .Physical And Chemical Properties Analysis
9-Benzyladenine is a solid compound with an off-white color . Its molecular weight is 225.25 g/mol . The compound has a density of 1.4±0.1 g/cm3 .Aplicaciones Científicas De Investigación
1. Plant Tissue Culture and Shoot Multiplication 9-Benzyladenine (BA) is commonly used in plant tissue culture to promote shoot multiplication. It has been the preferred cytokinin for apple shoot multiplication, but other analogs like benzyladenine-9-riboside (BAR) or hydroxylated BA analogs such as meta-topolin could enhance shoot proliferation and serve as alternative cytokinins .
2. Seed Quality Enhancement in Hybrid Rice Knowledge about seed quality in hybrid rice subjected to exogenous 6-Benzyladenine (6-BA) application during seed development is limited. However, studies have shown that 6-BA treatment after pollination can influence seed vigor and its underlying regulatory mechanisms, potentially improving seed quality .
3. Photosynthetic Traits and Nutrient Assimilation in Common Bean The application time and dose of N‑6-benzyladenine (BA) can affect photosynthetic traits, nutrient assimilation, and yield of common bean in different seasons. Research aims to evaluate these effects to optimize BA use for enhancing crop productivity .
Mecanismo De Acción
Target of Action
9-Benzyladenine is a synthetic cytokinin, a class of plant growth substances that promote cell division . The primary targets of 9-Benzyladenine are the cells in plants. It stimulates protein biosynthesis, generally increasing cell division .
Mode of Action
9-Benzyladenine interacts with its targets by stimulating cell division . It acts as a synthetic cytokinin, a type of plant hormone that promotes cell division and influences various developmental processes, including the stimulation of shoot and bud growth .
Biochemical Pathways
The biochemical pathways affected by 9-Benzyladenine are primarily related to cell division and growth. By acting as a cytokinin, 9-Benzyladenine influences the regulation of the cell cycle and promotes the transition from the G1 phase to the S phase . This leads to an increase in cell division and, consequently, plant growth .
Pharmacokinetics
The pharmacokinetics of 9-Benzyladenine involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that 9-Benzyladenine is extensively N1-oxidised by animal hepatic microsomes .
Result of Action
The result of 9-Benzyladenine’s action is the promotion of plant growth and development. It sets blossoms and stimulates fruit richness by stimulating cell division . It also improves the quality of fruits and extends the post-harvest life of green vegetables .
Action Environment
The action of 9-Benzyladenine can be influenced by environmental factors. For instance, it has been found to be slightly mobile in the environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-benzylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHCSNNEUHXNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195371 | |
| Record name | 9-Benzyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-Benzyladenine | |
CAS RN |
4261-14-7 | |
| Record name | 9-(Phenylmethyl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Benzyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


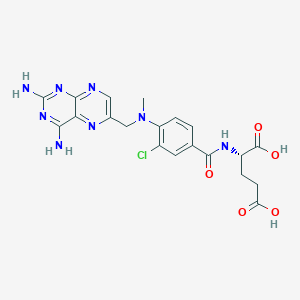
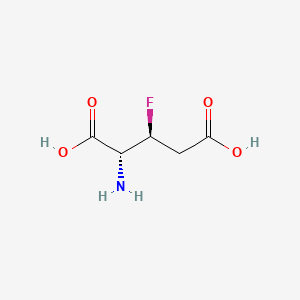
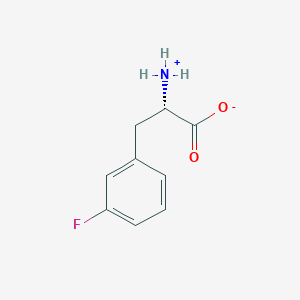

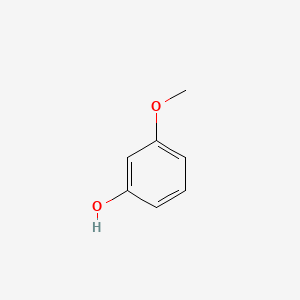
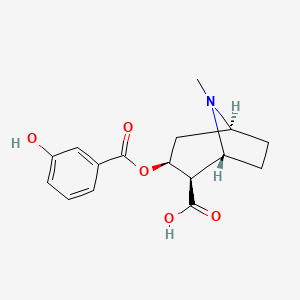
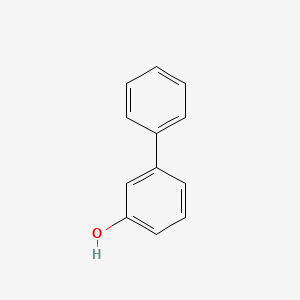
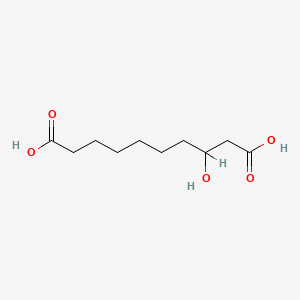
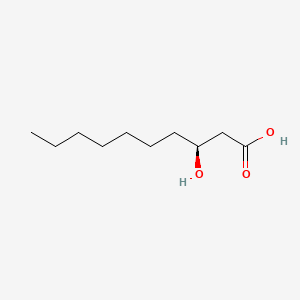
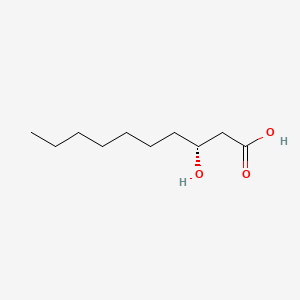
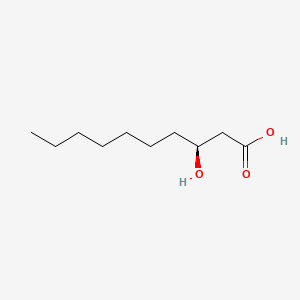

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
